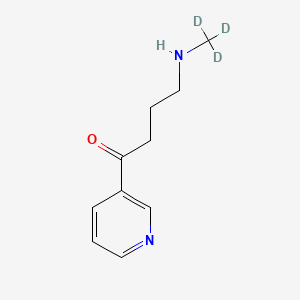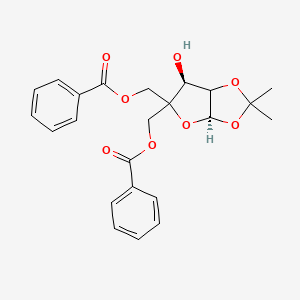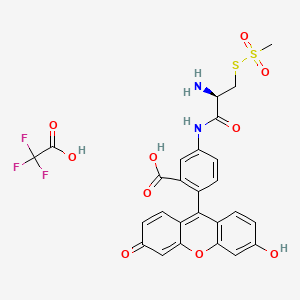
MTSEA-Fluorescein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTSEA-Fluorescein is a fluorescent probe widely used in ion channel research. It is known for its ability to label thiol groups in proteins, making it a valuable tool for studying protein topology and conformational changes. The compound has a molecular formula of C26H21F3N2O10S2 and a molecular weight of 642.58 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MTSEA-Fluorescein involves the conjugation of fluorescein with a methanethiosulfonate (MTS) reagent. The general synthetic route includes the following steps:
- Activation of fluorescein with a suitable activating agent.
- Reaction of the activated fluorescein with a methanethiosulfonate reagent under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of fluorescein.
- Controlled reaction with methanethiosulfonate reagent.
- Purification and quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: MTSEA-Fluorescein primarily undergoes substitution reactions due to the presence of the methanethiosulfonate group. It reacts with thiol groups in proteins, forming stable thioether bonds.
Common Reagents and Conditions:
Reagents: Methanethiosulfonate reagents, fluorescein, activating agents.
Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the fluorescent probe.
Major Products: The major product of the reaction between this compound and thiol groups in proteins is a thioether-linked fluorescent conjugate .
Scientific Research Applications
MTSEA-Fluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the study of protein structure and function, particularly in ion channel research.
Medicine: Utilized in diagnostic imaging and as a tool for investigating disease mechanisms.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
MTSEA-Fluorescein exerts its effects by reacting with thiol groups in proteins. The methanethiosulfonate group reacts with the thiol group, forming a stable thioether bond. This reaction labels the protein with the fluorescent fluorescein moiety, allowing for the visualization and study of protein structure and function. The molecular targets include cysteine residues in proteins, and the pathways involved are related to protein folding and conformational changes .
Comparison with Similar Compounds
MTSEA-Biotin: Another methanethiosulfonate reagent used for biotinylation of proteins.
MTSES: A methanethiosulfonate reagent used for studying ion channels and protein structure.
Fluorescein-5-maleimide: A fluorescent probe that reacts with thiol groups but has a different reactive group compared to MTSEA-Fluorescein.
Uniqueness: this compound is unique due to its combination of a methanethiosulfonate group and a fluorescein moiety. This allows it to specifically label thiol groups in proteins while providing a fluorescent signal for visualization. Its specificity and fluorescent properties make it a valuable tool in various research applications .
Properties
IUPAC Name |
5-[[(2R)-2-amino-3-methylsulfonylsulfanylpropanoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O8S2.C2HF3O2/c1-36(32,33)35-11-19(25)23(29)26-12-2-5-15(18(8-12)24(30)31)22-16-6-3-13(27)9-20(16)34-21-10-14(28)4-7-17(21)22;3-2(4,5)1(6)7/h2-10,19,27H,11,25H2,1H3,(H,26,29)(H,30,31);(H,6,7)/t19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZQSKRJXFCLU-FYZYNONXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SC[C@@H](C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747000 |
Source


|
| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-48-1 |
Source


|
| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

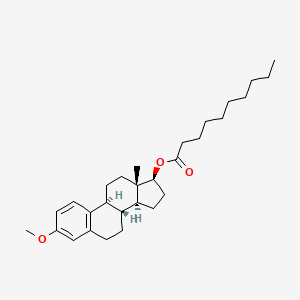


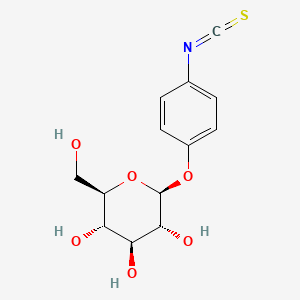

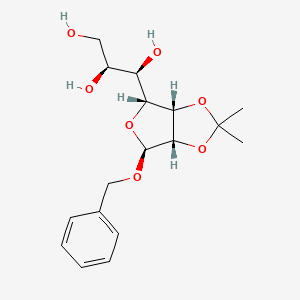
![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)
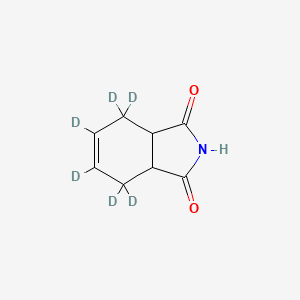
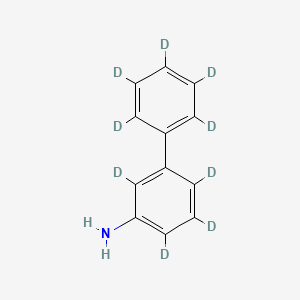
![2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

